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Compound of Interest

2,4,6-Triaminopyrimidine-5-
Compound Name:
carbonitrile

Cat. No.: B584506

In-Depth Technical Guide: 2,4,6-
Triaminopyrimidine-5-carbonitrile

This technical guide provides a comprehensive overview of 2,4,6-Triaminopyrimidine-5-
carbonitrile, including its chemical properties, potential synthesis, and likely biological
activities based on the known characteristics of the pyrimidine-5-carbonitrile scaffold. This
document is intended for researchers, scientists, and professionals in the field of drug
development.

Molecular Data

2,4,6-Triaminopyrimidine-5-carbonitrile is a heterocyclic organic compound. Its core
structure consists of a pyrimidine ring substituted with three amino groups and a nitrile group.

Table 1: Molecular and CAS Registry Information
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Parameter Value

Chemical Name 2,4,6-Triaminopyrimidine-5-carbonitrile
CAS Number 465531-97-9

Molecular Formula CsHsNe

Molecular Weight 150.14 g/mol

Canonical SMILES C1=C(C(=NC(=N1)N)N)C#N

InChl Key OXBKPLFFXBNIHW-UHFFFAOYSA-N

Experimental Protocols: Synthesis

While a specific, detailed experimental protocol for the synthesis of 2,4,6-Triaminopyrimidine-
5-carbonitrile is not readily available in the reviewed literature, a plausible synthetic route can
be adapted from established methods for analogous pyrimidine-5-carbonitrile derivatives. The

following protocol is a representative example based on a multi-component reaction approach.

2.1. Representative Synthesis of 4-Amino-5-pyrimidinecarbonitrile Derivatives

This method involves a three-component reaction of an aldehyde, malononitrile, and an
amidine hydrochloride, which can be conducted under thermal conditions in an aqueous
medium or via microwave irradiation.

Materials:

o Appropriate aldehyde (e.g., benzaldehyde)

e Malononitrile

e Guanidine hydrochloride (as the amidine source to yield the 2,4,6-triamino structure)
e Toluene

e Triethylamine

e Sodium acetate (for aqueous conditions)

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/product/b584506?utm_src=pdf-body
https://www.benchchem.com/product/b584506?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b584506?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

» Ethanol (for purification)

Procedure (Microwave Irradiation Method):

In a 15 mL high-pressure glass tube, combine the aldehyde (2 mmol), malononitrile (2
mmol), and guanidine hydrochloride (2 mmol).

Add toluene (5 mL) and a catalytic amount of triethylamine (3-4 drops). Note: As guanidine
hydrochloride has low solubility in toluene, a larger amount of triethylamine may be
necessary to facilitate the reaction.

Seal the tube and place it in a microwave reactor.

Irradiate the mixture at 300 W for a period determined by reaction monitoring (e.g., via Thin
Layer Chromatography - TLC).

After completion, allow the reaction mixture to cool to room temperature.

The resulting solid product is then purified. This can be achieved by filtration and washing
with a suitable solvent like hot ethanol.

Procedure (Thermal Aqueous Method):

Combine the aldehyde (2 mmol), malononitrile (2 mmol), and guanidine hydrochloride (2
mmol) in water.

Add sodium acetate as a base.
Reflux the mixture with stirring, monitoring the reaction progress with TLC.
Upon completion, cool the reaction mixture.

The precipitated product can be collected by filtration, washed with water, and recrystallized
from a suitable solvent such as ethanol to afford the purified 4-amino-5-pyrimidinecarbonitrile
derivative.

Biological Activity and Potential Sighaling Pathways
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Derivatives of pyrimidine-5-carbonitrile have demonstrated a wide range of biological activities,
positioning them as promising scaffolds in drug discovery.[1] The primary therapeutic area of
interest for this class of compounds is oncology, with many derivatives exhibiting potent
anticancer properties.

3.1. Kinase Inhibition

A significant body of research highlights the role of pyrimidine-5-carbonitrile derivatives as
inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways
often dysregulated in cancer.

Table 2: Potential Kinase Targets of Pyrimidine-5-Carbonitrile Scaffolds

Kinase Target Signaling Pathway Implication in Disease

EGFR (Epidermal Growth Proliferation, Survival, ]
] ) Various Cancers
Factor Receptor) Angiogenesis

PISK/AKT (Phosphoinositide 3-  Cell Growth, Proliferation,

. L . Cancer, Metabolic Disorders
kinase/Protein Kinase B) Survival

VEGFR-2 (Vascular
Endothelial Growth Factor Angiogenesis Cancer
Receptor 2)

COX-2 (Cyclooxygenase-2) Inflammation, Proliferation Inflammation, Cancer

3.2. PISK/AKT Signaling Pathway

The PI3K/AKT pathway is a critical intracellular signaling cascade that regulates cell growth,
proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a
prime target for therapeutic intervention. Several pyrimidine-5-carbonitrile derivatives have
been identified as potent inhibitors of this pathway.[2]

Below is a diagram illustrating the potential mechanism of action for a pyrimidine-5-carbonitrile
inhibitor targeting the PISK/AKT pathway.
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Caption: Potential inhibition of the PISK/AKT signaling pathway.
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3.3. Experimental Workflow for Kinase Inhibition Assay

To validate the inhibitory activity of 2,4,6-Triaminopyrimidine-5-carbonitrile against a specific
kinase, a standard in vitro kinase assay can be performed. The following workflow outlines a
general procedure.
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Caption: General workflow for an in vitro kinase inhibition assay.
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Conclusion

2,4,6-Triaminopyrimidine-5-carbonitrile belongs to a class of compounds with significant
potential in medicinal chemistry, particularly in the development of anticancer therapeutics. The
pyrimidine-5-carbonitrile scaffold has been shown to be a versatile platform for the design of
potent kinase inhibitors targeting key oncogenic signaling pathways. Further investigation into
the specific biological activities and mechanism of action of 2,4,6-Triaminopyrimidine-5-
carbonitrile is warranted to fully elucidate its therapeutic potential. The synthetic and
experimental methodologies outlined in this guide provide a framework for such future research
endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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